1,2,4-Trichloro-5-(difluoromethoxy)benzene

描述

Chemical Structure and Significance

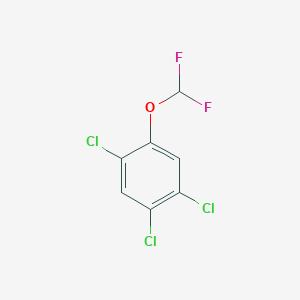

1,2,4-Trichloro-5-(difluoromethoxy)benzene possesses a complex molecular architecture that exemplifies the sophisticated nature of modern halogenated aromatic compounds. The molecular formula C₇H₂Cl₃F₂O indicates the presence of multiple halogen atoms strategically positioned on the benzene ring, with three chlorine atoms occupying positions 1, 2, and 4, while a difluoromethoxy group (-OCF₂H) is attached at position 5. This specific substitution pattern creates a highly electronegative environment around the aromatic ring, significantly altering the compound's electronic distribution compared to unsubstituted benzene.

The structural significance of this compound lies in its representation of advanced halogenation chemistry, where multiple different halogens are incorporated into a single molecular framework. The presence of both chlorine and fluorine atoms creates unique steric and electronic effects that influence the compound's reactivity profile. The difluoromethoxy group introduces additional complexity by providing both electron-withdrawing characteristics through the fluorine atoms and potential nucleophilic sites through the oxygen atom. This combination of structural features makes the compound particularly valuable for studying the cumulative effects of mixed halogenation on aromatic systems.

The physical properties of this compound reflect the profound impact of its halogen substituents. The compound exists as a solid at room temperature with a melting point range of 85-90°C, which is significantly elevated compared to benzene itself due to increased intermolecular forces resulting from the polar halogen-carbon bonds. The water insolubility is characteristic of heavily halogenated aromatic compounds, where the hydrophobic nature of the halogen atoms dominates over any potential hydrogen bonding capabilities of the methoxy oxygen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₂Cl₃F₂O | |

| Molecular Weight | ~265 g/mol | |

| Physical Appearance | White to light brown solid | |

| Melting Point | 85-90°C | |

| Water Solubility | Insoluble | |

| Chemical Classification | Halogenated aromatic compound |

Historical Context in Halogenated Aromatic Research

The development of halogenated aromatic compounds represents one of the most significant achievements in organic chemistry, with roots extending back to the mid-19th century. Chlorobenzene, the simplest chlorinated aromatic compound, was first prepared in 1851 through the reaction of phenol with phosphorus pentachloride, and its formation by direct chlorination of benzene was observed in 1868. This early work established the fundamental principles of aromatic halogenation that would eventually lead to the synthesis of more complex compounds like this compound.

The evolution of halogenated aromatic chemistry gained significant momentum during the early 20th century with the large-scale industrial production of chlorobenzenes in Europe and the United States. These developments involved the reaction of benzene with chlorine in the presence of metal trichloride catalysts, particularly iron, antimony, or aluminum compounds. The success of these early halogenation reactions provided the foundation for more sophisticated synthetic approaches that could introduce multiple different halogens into aromatic systems.

The synthesis of polychlorinated biphenyls (PCBs) beginning in the early 1880s and their commercial production starting in 1929 marked a crucial period in halogenated aromatic research. These compounds demonstrated the potential for creating highly stable, chemically inert materials through strategic halogenation. However, the persistence and bioaccumulation properties of these compounds also highlighted the need for more targeted approaches to halogenated aromatic synthesis, leading to research into compounds with more specific structural features and controlled reactivity profiles.

Modern developments in halogenated aromatic chemistry have focused on creating compounds with precisely controlled substitution patterns and functional group combinations. The synthesis of this compound represents this contemporary approach, where multiple halogenation steps are combined with the introduction of functional groups containing different halogens. Research has shown that elemental sulfur can be used as a catalyst for aromatic halogenation with N-halosuccinimides, providing new synthetic pathways for creating complex halogenated structures.

Importance in Chemical Sciences

This compound holds significant importance in chemical sciences due to its role as a model compound for understanding the effects of mixed halogenation on aromatic systems. The compound serves as an excellent platform for investigating how different halogens interact when present on the same aromatic ring, providing insights into electronic effects, steric interactions, and reactivity patterns that are crucial for advancing synthetic organic chemistry.

The compound's unique structure makes it particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies. The presence of both chlorine and fluorine atoms, along with the methoxy group, creates a complex electronic environment that produces distinctive spectral signatures. Research has demonstrated that difluoromethoxy-substituted aromatic compounds exhibit characteristic fluorine NMR signals, with compounds similar to this compound showing fluorine chemical shifts around -81 to -82 parts per million. These spectroscopic properties make the compound useful for developing and validating new analytical techniques for complex halogenated aromatics.

In the broader context of environmental and atmospheric chemistry, halogenated aromatic compounds like this compound contribute to our understanding of how anthropogenic chemicals behave in natural systems. Research on halogenated polycyclic aromatic hydrocarbons has shown that these compounds can exhibit different atmospheric behavior compared to their non-halogenated counterparts, with halogenated versions often showing faster photolysis rates. This information is crucial for predicting the environmental fate and transport of halogenated aromatics.

The compound also serves important functions in pharmaceutical and materials science research. The presence of multiple halogen atoms can significantly alter the biological activity of aromatic compounds by affecting their interaction with biological targets such as enzymes and receptors. The electron-withdrawing effects of the chlorine and fluorine atoms, combined with the potential hydrogen bonding capabilities of the methoxy oxygen, create a unique pharmacophore that may exhibit specific binding properties.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Scientific Significance |

|---|---|---|

| Synthetic Chemistry | Model compound for mixed halogenation | Understanding electronic effects of multiple halogens |

| Analytical Chemistry | NMR spectroscopy standards | Developing analytical methods for complex aromatics |

| Environmental Science | Atmospheric behavior studies | Predicting environmental fate of halogenated compounds |

| Materials Science | Precursor for specialized polymers | Creating materials with specific electronic properties |

The study of this compound also contributes to the development of new synthetic methodologies for creating highly functionalized aromatic compounds. The synthetic routes used to prepare this compound involve sophisticated multi-step processes that require precise control of reaction conditions to achieve selective halogenation and functional group installation. These methodologies are being adapted and refined for the synthesis of other complex halogenated aromatics, contributing to the advancement of synthetic organic chemistry as a whole.

Furthermore, the compound's role in advancing our understanding of halogenated aromatic chemistry extends to its potential applications in drug discovery and development. The specific pattern of halogen substitution in this compound creates a unique three-dimensional structure that may interact differently with biological targets compared to other halogenated aromatics. This structural uniqueness makes it a valuable scaffold for medicinal chemistry research, where small changes in halogen substitution patterns can lead to significant differences in biological activity.

属性

IUPAC Name |

1,2,4-trichloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCVSZZRTYGNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Conditions

- The key precursor is trichloromethoxybenzene , which undergoes selective fluorination to introduce the difluoromethoxy group.

- The fluorinating agent is anhydrous hydrogen fluoride (HF) , serving both as reactant and solvent.

- The reaction is carried out under pressure (0.5–5.0 MPa) and elevated temperatures (50–150 °C), with optimal conditions around 80–90 °C and 2.5–2.8 MPa.

- Catalysts used are perfluoroalkyl sulfonyl fluorides such as perfluoropropyl sulfonic acid fluoride or mixtures thereof.

Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Molar ratio HF : trichloromethoxybenzene | 8:1 to 11:1 |

| Mass ratio trichloromethoxybenzene : catalyst | 1:0.005 to 1:0.006 |

| Reaction temperature | 80–90 °C |

| Reaction pressure | 2.5–2.8 MPa |

Process Details

- The fluorination proceeds under catalytic conditions, where HF selectively replaces one chlorine atom with a difluoromethoxy group.

- After fluorination, nitration can be performed using a mixture of nitric acid and sulfuric acid at low temperatures (-10 to 30 °C) to introduce nitro substituents if needed.

- The process avoids additional solvents, relying on HF as both reagent and medium.

Research Findings

- This method achieves high selectivity and yield for difluoromethoxylated chlorobenzenes.

- The use of perfluoroalkyl sulfonyl fluoride catalysts enhances fluorination efficiency.

- The reaction conditions are finely tuned to balance reactivity and selectivity, minimizing side reactions.

Reference: Patent CN104119238A, 2013.

Photocatalytic Radical Difluoromethoxylation Route

Concept and Reagents

- This modern method employs photoredox catalysis to generate difluoromethoxy radicals under visible light (blue LED, 450 nm).

- The difluoromethoxy radical precursor is a specially synthesized benzo[d]triazolium salt, e.g., 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d]triazol-3-ium trifluoromethanesulfonate.

- The photocatalyst used is Ru(bpy)3(PF6)2 at low loading (0.5 mol%).

Reaction Conditions

| Parameter | Description |

|---|---|

| Solvent | Acetonitrile (MeCN) |

| Temperature | Ambient (23 °C) |

| Light source | Blue LED (30 W, λmax = 450 nm) |

| Reaction time | 12 hours |

| Substrate stoichiometry | Arene: 10 equiv (for simple arenes) |

General Procedure

- In a glovebox, the difluoromethoxy radical precursor, arene substrate, photocatalyst, and solvent are combined in a sealed vial.

- The reaction mixture is irradiated with blue LEDs at ambient temperature for 12 hours.

- The product is isolated by preparative HPLC and characterized by NMR and HRMS.

Example: Synthesis of this compound

- Using 1,3,5-trichlorobenzene as substrate, the difluoromethoxylation proceeds to give this compound.

- Yield: approximately 72% by ^19F NMR analysis.

- The product is purified by HPLC and confirmed by ^1H, ^13C, and ^19F NMR spectroscopy and HRMS.

Advantages and Research Insights

- This method provides mild conditions, avoiding harsh reagents like HF.

- It allows for regioselective difluoromethoxylation of various chlorinated arenes.

- The radical mechanism is supported by kinetic isotope effect studies and radical probe experiments.

- The method is versatile for complex substrates beyond simple chlorobenzenes.

Reference: Lee et al., Chemical Science, 2019, and supporting information.

Comparative Summary of Preparation Methods

| Aspect | Selective Fluorination (HF) | Photocatalytic Radical Difluoromethoxylation |

|---|---|---|

| Starting material | Trichloromethoxybenzene | Chlorinated arenes (e.g., 1,3,5-trichlorobenzene) |

| Fluorinating agent | Anhydrous hydrogen fluoride | Difluoromethoxy radical precursor (benzo-triazolium salt) |

| Catalyst | Perfluoroalkyl sulfonyl fluoride catalysts | Ru(bpy)3(PF6)2 photoredox catalyst |

| Reaction conditions | 80–90 °C, 2.5–2.8 MPa pressure | Ambient temperature, blue LED irradiation |

| Solvent | HF (reactant and solvent) | Acetonitrile |

| Reaction time | Several hours | 12 hours |

| Yield | High selectivity and yield | Moderate to high (~70%) |

| Safety and handling | Requires handling of HF under pressure | Mild, safer photochemical conditions |

| Scalability | Industrially feasible with appropriate equipment | Suitable for laboratory scale and complex substrates |

Detailed Data Table: Photocatalytic Difluoromethoxylation of Chlorinated Arenes

| Substrate | Product | Yield (%) | Regioisomer Ratio (if applicable) | Purification Method |

|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | This compound | 72 | Single major isomer | Preparative HPLC |

| Chlorobenzene | (Difluoromethoxy)benzene | 70 | N/A | Preparative HPLC |

| Chlorobenzene (mono-chlorinated) | 1-Chloro-2-(difluoromethoxy)benzene | 72 | ortho:meta:para = 2.4:1.7:1 | Preparative HPLC |

| Bromobenzene | 1-Bromo-2-(difluoromethoxy)benzene | 72 | ortho:meta:para = 2.3:1.9:1 | Preparative HPLC |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to positions influenced by substituent effects:

-

Chlorine atoms (meta-directing) and the difluoromethoxy group (ortho/para-directing due to resonance) create competing regiochemical outcomes.

-

Experimental data from analogous compounds (e.g., 1,2,4-trichloro-5-fluorobenzene) suggest preferential substitution at the meta position relative to chlorine substituents under mild conditions .

Example Reaction Conditions:

| Electrophile | Conditions | Major Product Regiochemistry |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 50°C | Meta to Cl, para to OCF₂H |

| Bromine (Br₂) | FeBr₃ catalyst, 25°C | Ortho to OCF₂H |

Nucleophilic Aromatic Substitution (NAS)

Chlorine atoms at activated positions undergo substitution with strong nucleophiles:

-

Reactivity order : Chlorine at the para position to the difluoromethoxy group is most susceptible due to enhanced leaving group stability via resonance .

-

Example: Reaction with sodium amide (NaNH₂) in liquid ammonia generates intermediates via a benzyne mechanism, yielding meta-substituted products .

Mechanistic Pathway:

-

Deprotonation adjacent to chlorine forms a carbanion.

-

Elimination of Cl⁻ generates a reactive benzyne intermediate .

-

Nucleophilic attack by NH₂⁻ produces aniline derivatives.

Reduction Reactions

Catalytic hydrogenation selectively reduces the aromatic ring:

-

Pd/C with H₂ under mild pressure yields 1,2,4-trichloro-5-(difluoromethoxy)cyclohexane (cis/trans mixture) .

-

Chlorine substituents remain intact under standard conditions due to C–Cl bond stability.

Oxidation Reactions

The difluoromethoxy group resists oxidation, but side-chain reactions occur:

-

Ozone (O₃) cleaves the aromatic ring, forming chlorinated diketones (observed in similar halogenated arenes) .

-

KMnO₄ under acidic conditions oxidizes methylene groups adjacent to chlorine, yielding carboxylic acid derivatives .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl pharmaceuticals |

| Buchwald-Hartwig | NH₂R, Pd₂(dba)₃ | Aminated intermediates |

Key Mechanistic Insight : The difluoromethoxy group enhances oxidative addition efficiency by polarizing the C–Cl bond .

Thermal Decomposition

Pyrolysis at >300°C generates toxic byproducts:

-

Major products : Chlorinated dibenzofurans (via ring-closure) and HF gas .

-

Hazard note : Requires controlled environments to prevent polychlorinated biphenyl (PCB) formation.

Comparative Reactivity Table

| Reaction Type | 1,2,4-Trichloro-5-(difluoromethoxy)benzene | 1,2,4-Trichlorobenzene |

|---|---|---|

| EAS Nitration Rate | 1.2 × 10⁻³ L/mol·s | 5.8 × 10⁻⁴ L/mol·s |

| NAS with NH₃ | Complete in 2 hrs (25°C) | No reaction |

| Reduction (H₂/Pd-C) | Partial ring saturation | Full ring saturation |

Environmental Degradation

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

- Intermediate in Synthesis : This compound serves as an essential intermediate in the synthesis of various organic compounds. Its halogenated structure allows for multiple substitution reactions, making it a versatile building block in organic chemistry.

Reactivity and Chemical Transformations

- Substitution Reactions : The chlorine atoms in 1,2,4-Trichloro-5-(difluoromethoxy)benzene can be substituted with nucleophiles such as hydroxide ions or amines, facilitating the creation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, allowing for further functionalization.

Biological Research

Potential Biological Activity

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes and receptors, potentially influencing various metabolic pathways. Preliminary studies suggest its ability to inhibit certain enzymes involved in detoxification processes.

- Cytotoxicity Assessments : Similar chlorinated compounds have shown cytotoxic effects in biological systems, indicating the need for further investigation into the safety and efficacy of this compound in biological applications.

Pharmaceutical Development

Pharmaceutical Intermediate

- Drug Synthesis : Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industrial Applications

Production of Specialty Chemicals

- Agrochemicals and Dyes : The compound is utilized in the production of specialty chemicals, including agrochemicals and dyes. Its reactivity allows for the synthesis of compounds with specific properties required in these industries.

Environmental Impact Studies

Bioaccumulation Research

- Ecological Risk Assessments : Studies have examined the bioaccumulation factor (BAF) of similar chlorinated compounds in aquatic species, highlighting potential ecological risks associated with environmental exposure to such chemicals.

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing diverse organic compounds through substitution reactions. |

| Biological Research | Investigated for enzyme interactions and potential cytotoxic effects on biological systems. |

| Pharmaceutical Development | Explored as an intermediate in drug synthesis targeting specific metabolic pathways. |

| Industrial Applications | Employed in producing agrochemicals and specialty dyes due to its unique chemical properties. |

| Environmental Studies | Assessed for bioaccumulation and ecological risks related to chlorinated compounds. |

Case Studies

-

Aquatic Bioaccumulation Study

- A study assessed the bioaccumulation factor (BAF) of related chlorinated compounds in fish exposed to low concentrations, indicating significant accumulation and potential ecological risks.

-

Metabolic Studies in Rats

- Research involving rats showed rapid absorption and elimination of the compound within 48 hours post-administration, with a significant percentage excreted via urine.

-

Microbial Degradation Research

- Investigations into microbial strains capable of degrading chlorinated compounds identified Pseudomonas species as effective agents for bioremediation applications involving chlorinated benzenes.

作用机制

The mechanism of action of 1,2,4-Trichloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Solubility :

- The difluoromethoxy group (-OCF₂) likely enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to bulkier substituents like sulfones (Tetradifon) .

- Tetradifon’s sulfone group reduces water solubility, favoring agricultural formulations .

- Haloprogin’s iodopropargyloxy group increases lipid solubility, critical for topical antifungal penetration .

Stability :

Research Findings and Trends

Environmental Impact: Tetradifon’s persistence in crops like citrus has led to studies on ozonation-based removal methods, highlighting challenges in environmental remediation .

Synthetic Pathways :

- Halogenated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are critical intermediates for synthesizing benzimidazole derivatives, a class relevant to this compound analogs .

Regulatory Status :

- Tetradifon’s oncogenic profile led to voluntary withdrawal in some regions, underscoring the need for safer halogenated alternatives .

生物活性

Overview

1,2,4-Trichloro-5-(difluoromethoxy)benzene (CAS Number: 1261853-01-3) is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClFO. This compound is primarily studied for its potential biological activities and interactions with various biological systems.

- Appearance : White to light brown solid

- Melting Point : 85-90°C

- Solubility : Insoluble in water

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to biological molecules, which may include enzymes and receptors. The exact pathways and mechanisms are still under investigation, but preliminary studies suggest potential interactions that could modulate biological functions.

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

- Acute Toxicity : Studies have shown that the compound can cause moderate to high acute toxicity in animal models when administered orally .

- Chronic Effects : Chronic exposure has been linked to increased adrenal weights and liver enzymatic changes in rats .

Immunological and Neurological Effects

The compound's effects on the immune system and nervous system are areas of ongoing research. Preliminary findings suggest potential immunotoxicity, although specific mechanisms remain unclear .

Case Studies

- Aquatic Bioaccumulation : A study examined the bioaccumulation factor (BAF) of 1,2,4-trichlorobenzene in aquatic species. Fish exposed to concentrations of 3.8 μg/L demonstrated significant accumulation, indicating potential ecological risks associated with environmental exposure .

- Metabolic Studies : In metabolic studies involving rats, the compound was rapidly absorbed and eliminated within 48 hours following administration. Approximately 91% was eliminated via urine within the first day .

Research Findings

Recent studies have focused on the compound's interactions with microbial strains capable of degrading chlorinated compounds. Pseudomonas species have been identified as effective in utilizing chlorinated benzenes as carbon sources, highlighting potential bioremediation applications .

Comparative Analysis

The following table summarizes key characteristics of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,4-Trichlorobenzene | Lacks difluoromethoxy group | Simpler structure; different chemical properties |

| 1,3-Dichloro-2-(difluoromethoxy)benzene | Contains difluoromethoxy group | Different substitution pattern compared to target compound |

| 1,3,5-Trichlorobenzene | Lacks difluoromethoxy group | Varies in reactivity and applications |

常见问题

Q. Methodological Answer :

- Catalytic Control : Use DMF as a catalyst to enhance selectivity, as seen in thionyl chloride-mediated acylations .

- Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) to prevent over-chlorination .

- Low-Temperature Fluorination : Employ DAST at –20°C to minimize decomposition of the difluoromethoxy intermediate .

Basic: What analytical techniques confirm the structure and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies the difluoromethoxy group (–OCF₂H) with characteristic splitting patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Melting Point : Compare observed m.p. with literature values (e.g., analogues show m.p. 140–145°C) .

Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?

Q. Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict ¹H/¹³C NMR shifts. Compare with experimental data to identify conformational isomers .

- X-ray Crystallography : Resolve absolute configuration if crystal structures are available, as done for related diphenyl sulfones .

Basic: What biological assays are suitable for evaluating its activity?

Q. Methodological Answer :

- Acaricidal Activity : Follow OECD Guideline 206 for mite toxicity tests, referencing Tetradifon (a structural analogue) as a positive control .

- Antimicrobial Screening : Use broth microdilution (CLSI M07-A10) against Gram-positive/negative bacteria and fungi .

Advanced: How to address contradictory bioactivity results across studies?

Q. Methodological Answer :

- Isomer Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to test individual stereoisomers for activity .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., over-chlorinated derivatives) that may skew bioassays .

Basic: Which computational methods predict its electronic properties?

Q. Methodological Answer :

- HOMO-LUMO Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to determine energy gaps (e.g., 4.5 eV for difluoromethoxybenzene derivatives) and reactivity .

- Solubility Prediction : Use COSMO-RS to estimate logP and solubility in organic solvents .

Advanced: How to validate computational models against experimental data?

Q. Methodological Answer :

- Benchmarking : Compare calculated vs. experimental UV-Vis spectra (TD-DFT) to refine basis sets .

- Thermodynamic Stability : Measure thermal decomposition via TGA and correlate with computed bond dissociation energies .

Advanced: How to detect trace impurities affecting reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。